ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate is an organic compound with the molecular formula C11H14N2O5 It is a derivative of 2-methoxy-5-nitroaniline and is characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate typically involves a multi-step process starting from 2-methoxy-5-nitroaniline. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline.
Esterification: The reaction of 2-methoxy-5-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Reduction: Ethyl 2-(2-methoxy-5-aminoanilino)-2-oxoacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate can be compared with similar compounds such as:
2-methoxy-5-nitroaniline: The parent compound, which lacks the ester functional group.
Ethyl 2-(2-amino-5-nitroanilino)-2-oxoacetate: A reduced derivative with an amino group instead of a methoxy group.
Ethyl 2-(2-methoxy-5-aminoanilino)-2-oxoacetate: Another reduced derivative with an amino group instead of a nitro group.
These comparisons highlight the unique structural features and reactivity of this compound, which make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-methoxy-5-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)10(14)12-8-6-7(13(16)17)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZDBDUMEDNZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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